molecular formula C9H12O3 B2446561 Methyl 4-oxospiro[2.4]heptane-5-carboxylate CAS No. 1213265-80-5

Methyl 4-oxospiro[2.4]heptane-5-carboxylate

Cat. No.: B2446561
CAS No.: 1213265-80-5
M. Wt: 168.192
InChI Key: PQXIZTYFOUNDPO-UHFFFAOYSA-N
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Description

Methyl 4-oxospiro[2.4]heptane-5-carboxylate: is a chemical compound with the molecular formula C₉H₁₂O₃ It is characterized by a spirocyclic structure, which includes a seven-membered ring fused to a four-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-oxospiro[2.4]heptane-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropane derivative with a suitable carboxylate ester. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-oxospiro[2.4]heptane-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 4-oxospiro[2.4]heptane-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 4-oxospiro[2.4]heptane-5-carboxylate exerts its effects depends on its interaction with molecular targets. The spirocyclic structure allows it to fit into specific binding sites of enzymes or receptors, potentially inhibiting or activating their functions. The pathways involved may include enzyme inhibition or receptor modulation, leading to various biological effects .

Comparison with Similar Compounds

  • Methyl 2-chloro-2-cyclopropylidenacetate
  • 4,6-diazaspiro[2,4]hept-5-ene-4,7-dicarboxylic acid dimethyl ester

Uniqueness: Methyl 4-oxospiro[2.4]heptane-5-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

methyl 7-oxospiro[2.4]heptane-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-12-8(11)6-2-3-9(4-5-9)7(6)10/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXIZTYFOUNDPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2(C1=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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